molecular formula C6H11Cl2N3OS B2544565 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride CAS No. 1955540-41-6

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride

Cat. No.: B2544565
CAS No.: 1955540-41-6
M. Wt: 244.13
InChI Key: WTIWBGXSVDGOLU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride typically involves the reaction of 4-methylthiazole-5-carboxylic acid with aminomethyl groups under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 4-Methylthiazole-5-carboxylic acid
  • 2-Aminomethylthiazole

Uniqueness

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride is unique due to its specific structure, which combines the thiazole ring with an aminomethyl group and a carboxamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS.2ClH/c1-3-5(6(8)10)11-4(2-7)9-3;;/h2,7H2,1H3,(H2,8,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIWBGXSVDGOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955540-41-6
Record name 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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